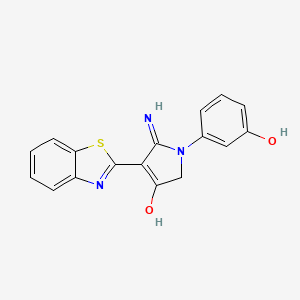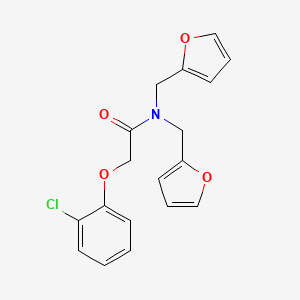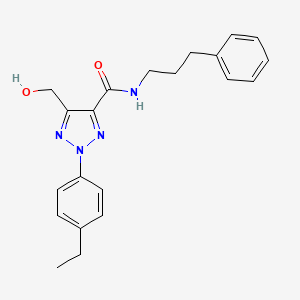
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, a hydroxyphenyl group, and a dihydropyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions. The hydroxyphenyl group is introduced through a coupling reaction, often using a Suzuki or Heck coupling. The final step involves the formation of the dihydropyrrolone ring, which can be achieved through a cyclization reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the benzothiazole ring can produce dihydrobenzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency or reduced toxicity.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its benzothiazole moiety could impart fluorescence, making it useful in the creation of fluorescent dyes or sensors.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzothiazole ring might bind to specific sites on proteins, while the hydroxyphenyl group could participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the hydroxy group.
4-(1,3-Benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the amino group.
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but with the hydroxy group in a different position.
Uniqueness
The uniqueness of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both an amino group and a hydroxyphenyl group provides opportunities for diverse chemical modifications, enhancing its utility in various fields.
Properties
Molecular Formula |
C17H13N3O2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H13N3O2S/c18-16-15(17-19-12-6-1-2-7-14(12)23-17)13(22)9-20(16)10-4-3-5-11(21)8-10/h1-8,18,21-22H,9H2 |
InChI Key |
MREVNBIJZSGFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=CC=C2)O)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,9-trimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11395892.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11395904.png)
![N-ethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11395910.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11395913.png)
![6-ethyl-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11395925.png)
![1-cycloheptyl-7-hydroxy-4-phenyl-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11395941.png)
![6-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11395943.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11395945.png)

![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11395954.png)
![2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B11395957.png)


